molecular formula C34H54O2S2 B1381451 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1044795-04-1

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene

Cat. No. B1381451
CAS RN: 1044795-04-1
M. Wt: 558.9 g/mol
InChI Key: BTJLOVWGQDIVHY-UHFFFAOYSA-N
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Description

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is a conductive polymer with a symmetric and planar conjugated structure . It is a notable analogue of benzo [1,2-b:4,5-b′]dithiophene (BDT), which plays a very important role in polymer materials .


Synthesis Analysis

This compound can be synthesized by the Pd-catalyzed Stille-coupling method . The polymer is soluble in common organic solvents and possesses high thermal stability .


Molecular Structure Analysis

The molecular formula of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is C34H54O2S2 . It has a large and rigid planar conjugated structure .


Chemical Reactions Analysis

The compound is used as a building block for polymer photovoltaic donor materials due to its larger coplanar core and extended conjugation length . It is also used in the synthesis of new conjugated copolymers .


Physical And Chemical Properties Analysis

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene has good solubilities and high thermal stabilities . It has a molecular weight of 558.9 g/mol .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene is a key component in the development of OFETs due to its planar symmetrical molecular structure which encourages better π-π stacking and good electron delocalization. This property is crucial for charge transport, which is a fundamental aspect of OFET performance .

Polymeric Solar Cells (PSCs)

This compound serves as a polymeric donor in PSCs. Its conjugated push-pull medium bandgap allows it to act effectively as a donor molecule, improving the efficiency of PSCs by enhancing light absorption and charge transport .

Organic Thin-Film Transistors (OTFTs)

In OTFTs, 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene can be utilized for its high hole mobility and stable film-forming properties. These characteristics contribute to the device’s performance in terms of switching speed and reliability .

Polymer-Based Solar Cells

As an acceptor layer in polymer-based solar cells, this compound helps to facilitate efficient energy conversion. Its conductive polymer structure with symmetric and planar conjugation aids in the creation of a more effective acceptor layer .

Conjugated Polymers for Photovoltaics

The compound’s structure is beneficial for creating conjugated polymers with varying band gaps and molecular energy levels, which are essential for tailoring the properties of materials used in photovoltaic applications .

Narrow-Band-Gap Photovoltaic Copolymers

It is also used in synthesizing narrow-band-gap photovoltaic copolymers that contain various electron-acceptor functional groups. These copolymers are designed to improve photovoltaic performance by optimizing light absorption and charge transport properties .

Future Directions

The future research directions of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene are likely to focus on its applications in the field of organic electronics, particularly in the development of high-efficiency polymer solar cells . Its larger coplanar core and extended conjugation length make it a promising building block for polymer photovoltaic donor materials .

properties

IUPAC Name

4,8-didodecoxythieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O2S2/c1-3-5-7-9-11-13-15-17-19-21-25-35-31-29-23-27-38-34(29)32(30-24-28-37-33(30)31)36-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJLOVWGQDIVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene considered a promising building block for organic semiconductors?

A1: 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene exhibits several properties that make it attractive for organic electronics:

  • Electron-rich nature: Its structure, featuring a benzodithiophene core with electron-donating alkoxy side chains, allows for efficient charge transport. [, ]
  • Solubility: The long dodecyloxy side chains enhance solubility in common organic solvents, crucial for solution-processing techniques like spin-coating. []
  • Polymerization: This molecule readily undergoes polymerization reactions, enabling the creation of diverse conjugated polymers with tunable properties. [, ]

Q2: How does incorporating 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene into copolymers influence their optoelectronic properties?

A2: Studies have shown that incorporating 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene can significantly impact the resulting copolymer's properties:

  • Optical Properties: The specific electron-accepting units paired with this building block in copolymers determine the resulting absorption and emission spectra. This tunability is valuable for light-harvesting applications. [, ]
  • Electrochemical Properties: The electron-rich nature of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene influences the HOMO and LUMO energy levels of the copolymers, which directly impacts charge injection and transport in devices. []

Q3: What specific applications in organic electronics have been explored for polymers incorporating 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene?

A3: Researchers have explored this building block in various organic electronic applications:

  • Organic Field-Effect Transistors (OFETs): Copolymers incorporating 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene have shown promising performance in OFETs, demonstrating both p-type and ambipolar charge transport characteristics. []
  • Organic Solar Cells (OSCs): When combined with fullerene acceptors like phenyl-C61-butyric acid methyl ester (PCBM) and phenyl-C71-butyric acid methyl ester (70-PCBM), polymers containing this building block have shown efficient charge generation and transport in OSCs. []

Q4: Are there any studies on the material stability and compatibility of 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers?

A4: While the provided articles don't delve deeply into long-term stability, they highlight that the synthesized polymers exhibit good thermal stability, which is crucial for device longevity. [] Further research into environmental and operational stability would be beneficial for practical applications.

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